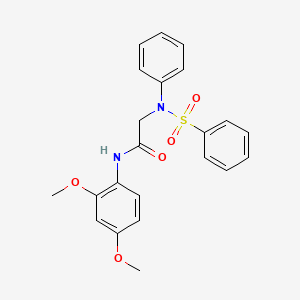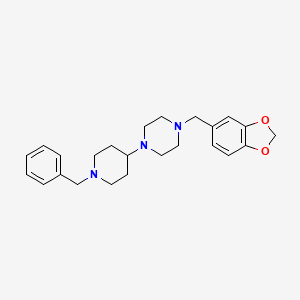
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE
Overview
Description
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole moiety and the piperazine ring are then coupled using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biology: Studied for its interactions with biological receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propane: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-4-(2-methylpropyl)piperazine: Studied for its potential therapeutic effects.
Uniqueness
1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-BENZYL-4-PIPERIDYL)PIPERAZINE is unique due to its specific combination of the benzodioxole and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-4-20(5-3-1)17-25-10-8-22(9-11-25)27-14-12-26(13-15-27)18-21-6-7-23-24(16-21)29-19-28-23/h1-7,16,22H,8-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLSMXBCVKDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3574635.png)
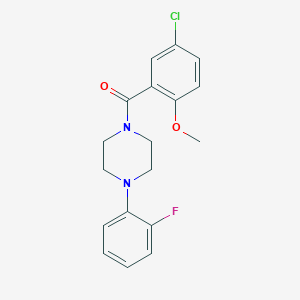
![N-[2-(4-fluorophenyl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B3574652.png)
![N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B3574659.png)
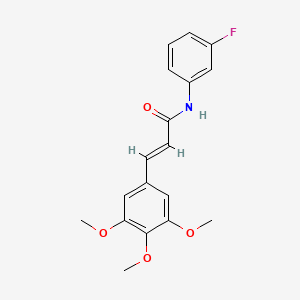
![N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3574672.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3574687.png)
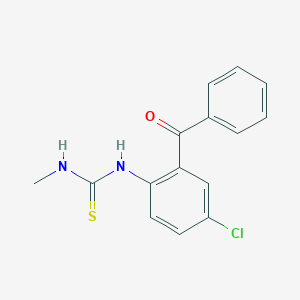
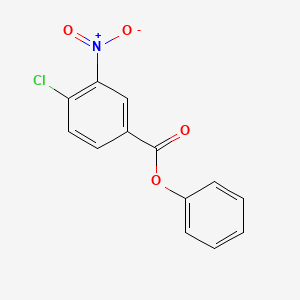
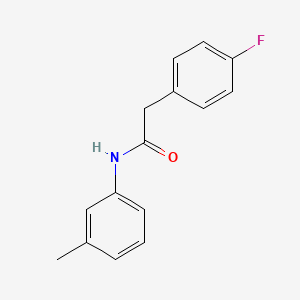
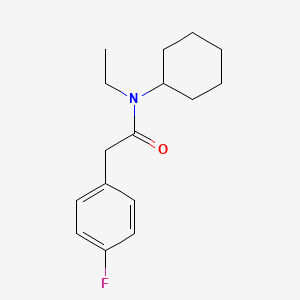
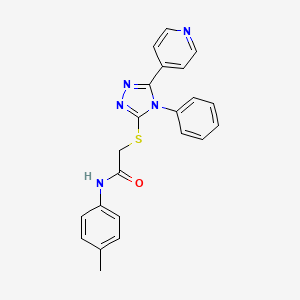
![N-[2-(4-fluorophenyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B3574727.png)
